molecular formula C11H17N3O B13185259 N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide

N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide

Cat. No.: B13185259
M. Wt: 207.27 g/mol
InChI Key: TVODXQSDXHVHAN-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are a significant class of heterocyclic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for research and application in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide is unique due to its imidazole ring, which imparts specific chemical and biological properties. The presence of the cyclohexyl group further enhances its stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-(4-methylcyclohexyl)imidazole-1-carboxamide

InChI

InChI=1S/C11H17N3O/c1-9-2-4-10(5-3-9)13-11(15)14-7-6-12-8-14/h6-10H,2-5H2,1H3,(H,13,15)

InChI Key

TVODXQSDXHVHAN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)N2C=CN=C2

Origin of Product

United States

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